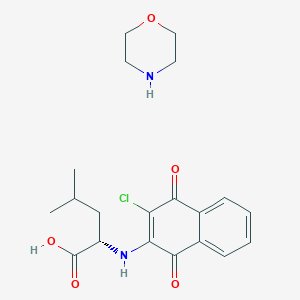
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as LCMD and is synthesized through a specific method that involves the reaction of L-leucine with a morpholine derivative. LCMD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
LCMD exerts its biological effects through a specific mechanism of action. The compound has been shown to interact with specific cellular targets, including enzymes and receptors, to modulate various cellular processes. LCMD has been shown to activate specific signaling pathways, leading to the regulation of gene expression and protein synthesis. The mechanism of action of LCMD is complex and requires further investigation to fully understand its biological effects.
Efectos Bioquímicos Y Fisiológicos
LCMD has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, leading to the inhibition or activation of specific cellular processes. LCMD has also been shown to regulate gene expression and protein synthesis, leading to changes in cellular behavior. The physiological effects of LCMD include anti-inflammatory, anti-cancer, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LCMD has several advantages and limitations for lab experiments. The compound is highly stable and can be easily synthesized, making it a suitable compound for scientific research. LCMD is also highly specific and can be used to target specific cellular processes. However, LCMD has limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using LCMD in lab experiments.
Direcciones Futuras
The potential applications of LCMD in scientific research are vast, and several future directions can be explored. These include further investigation of the compound's mechanism of action, the development of new synthetic methods to improve the yield and purity of the compound, and the exploration of its potential applications in drug discovery and protein synthesis. The potential applications of LCMD in various fields, including medicine, biotechnology, and agriculture, also warrant further investigation.
Conclusion
LCMD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. LCMD has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's potential applications. Overall, LCMD is a promising compound that has the potential to contribute to various scientific fields.
Métodos De Síntesis
The synthesis of LCMD involves the reaction of L-leucine with a morpholine derivative in the presence of a suitable solvent. The reaction is typically carried out under specific conditions, including temperature, pressure, and reaction time, to yield a high-quality product. The synthesis of LCMD has been optimized to produce a pure and stable compound suitable for scientific research applications.
Aplicaciones Científicas De Investigación
LCMD has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. LCMD has been used in various research applications, including drug discovery, protein synthesis, and gene expression studies.
Propiedades
Número CAS |
180179-68-4 |
|---|---|
Nombre del producto |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Fórmula molecular |
C20H25ClN2O5 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
Clave InChI |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Otros números CAS |
180179-68-4 |
Sinónimos |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



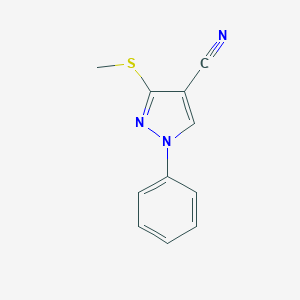
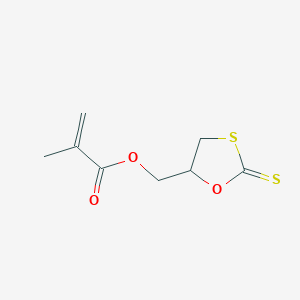
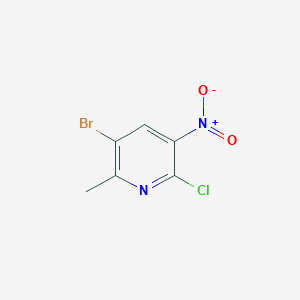
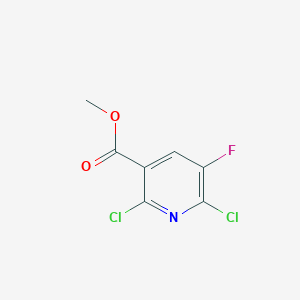
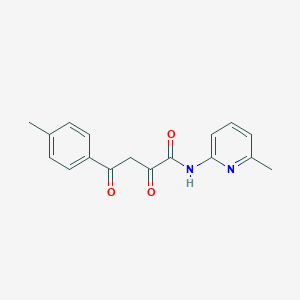
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
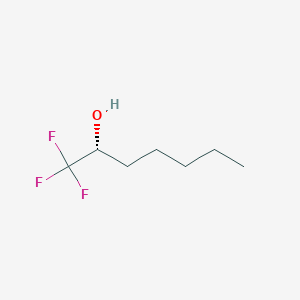
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
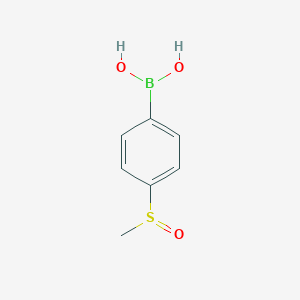
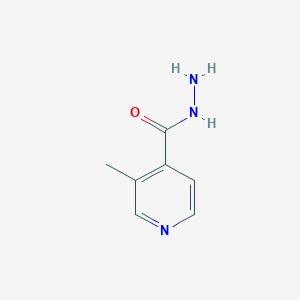
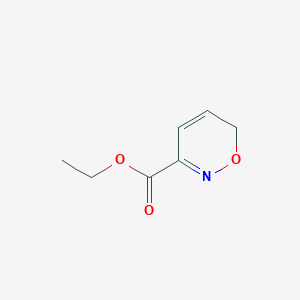
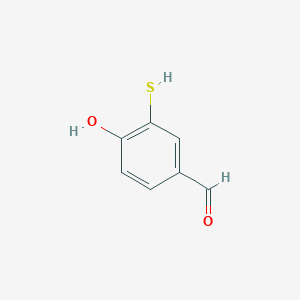
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)